molecular formula C11H11ClN2 B2920357 4-Chloro-6-(propan-2-yl)quinazoline CAS No. 937669-71-1

4-Chloro-6-(propan-2-yl)quinazoline

Cat. No.: B2920357
CAS No.: 937669-71-1
M. Wt: 206.67
InChI Key: SZIVOSQYCAPLTH-UHFFFAOYSA-N
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Description

4-Chloro-6-(propan-2-yl)quinazoline is a chemical compound belonging to the quinazoline family. It has garnered significant attention in scientific research due to its potential biological activity and diverse applications. The compound is characterized by its molecular formula C11H11ClN2 and a molecular weight of 206.67 g/mol .

Preparation Methods

The synthesis of 4-Chloro-6-(propan-2-yl)quinazoline can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzonitrile with isopropyl bromide in the presence of a base, followed by chlorination using thionyl chloride . Industrial production methods often employ microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis to enhance yield and efficiency .

Chemical Reactions Analysis

4-Chloro-6-(propan-2-yl)quinazoline undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with various nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form quinazoline N-oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of dihydroquinazoline derivatives.

Common reagents used in these reactions include sodium hydride, hydrogen peroxide, and palladium catalysts . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Chloro-6-(propan-2-yl)quinazoline has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile scaffold for the synthesis of various quinazoline derivatives with potential biological activities.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It has shown potential as an anticancer agent by inhibiting the replication and transcription of DNA in tumor cells.

    Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

4-Chloro-6-(propan-2-yl)quinazoline is unique due to its specific substitution pattern on the quinazoline ring. Similar compounds include:

    4-Chloroquinazoline: Lacks the isopropyl group, resulting in different biological activity.

    6-Isopropylquinazoline: Lacks the chlorine atom, affecting its reactivity and applications.

    4,6-Dichloroquinazoline: Contains an additional chlorine atom, which can alter its chemical properties and biological effects.

Properties

IUPAC Name

4-chloro-6-propan-2-ylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2/c1-7(2)8-3-4-10-9(5-8)11(12)14-6-13-10/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZIVOSQYCAPLTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=CN=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937669-71-1
Record name 4-chloro-6-(propan-2-yl)quinazoline
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